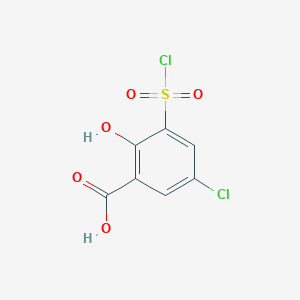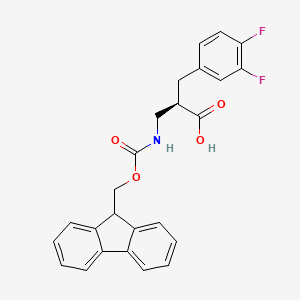
Fmoc-(r)-3-amino-2-(3,4-difluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid: is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a 3,4-difluorobenzyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common approach is to start with the commercially available 3,4-difluorobenzylamine. This compound undergoes a series of reactions, including protection of the amine group with the Fmoc group, followed by coupling with a suitable carboxylic acid derivative to form the final product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The 3,4-difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid is widely used in peptide synthesis as a building block. The Fmoc group provides protection for the amino group, allowing for selective deprotection and coupling reactions.
Biology: In biological research, this compound can be used to study protein interactions and enzyme mechanisms. The presence of the 3,4-difluorobenzyl group can influence the binding affinity and specificity of peptides.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique chemical properties can be exploited to enhance the stability and bioavailability of peptide drugs.
Industry: In the industrial sector, Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid is used in the production of custom peptides for research and development purposes. It is also employed in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The 3,4-difluorobenzyl group can interact with molecular targets through hydrophobic interactions and hydrogen bonding, influencing the overall structure and function of the resulting peptides.
Comparison with Similar Compounds
Fmoc-®-3-amino-2-benzylpropanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
Fmoc-®-3-amino-2-(4-fluorobenzyl)propanoic acid: Contains a single fluorine atom, leading to variations in reactivity and binding affinity.
Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid: Has fluorine atoms in different positions, affecting the overall molecular interactions.
Uniqueness: The presence of the 3,4-difluorobenzyl group in Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid imparts unique chemical properties, such as increased hydrophobicity and altered electronic effects. These characteristics can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in peptide synthesis and drug development.
Properties
Molecular Formula |
C25H21F2NO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2R)-2-[(3,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-22-10-9-15(12-23(22)27)11-16(24(29)30)13-28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI Key |
CPGHNIKQWGSPDL-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


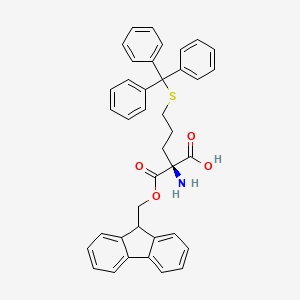
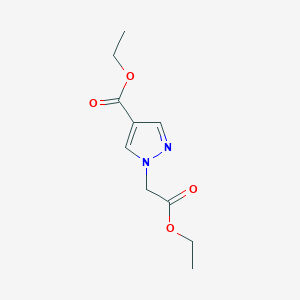
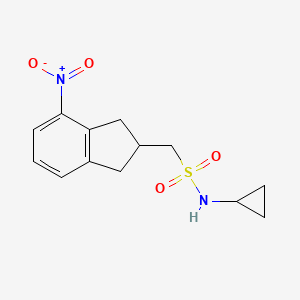
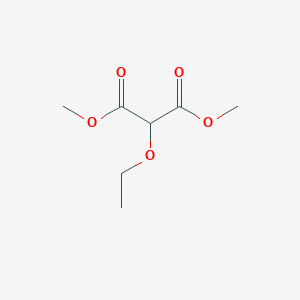
![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
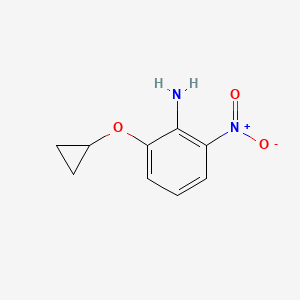
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)

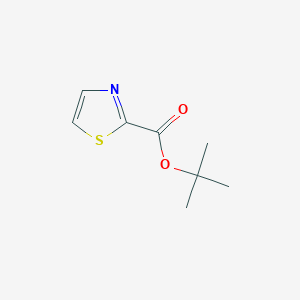

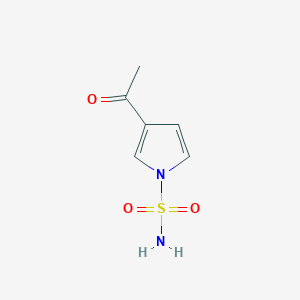
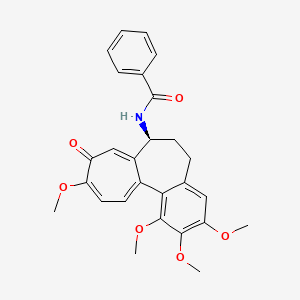
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
